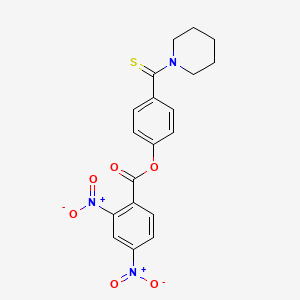![molecular formula C20H25NO2S3 B11663764 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11663764.png)
1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-etoxi-4,4-dimetil-1-tioxo-1,4-dihidro-5H-[1,2]ditiolo[3,4-c]quinolin-5-il)hexan-1-ona es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinolina, anillos de ditiolo y una cadena lateral de hexanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(8-etoxi-4,4-dimetil-1-tioxo-1,4-dihidro-5H-[1,2]ditiolo[3,4-c]quinolin-5-il)hexan-1-ona típicamente involucra múltiples pasos. Una ruta común comienza con la preparación del núcleo de quinolina, seguida de la introducción de los anillos de ditiolo y la cadena lateral de hexanona. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para cada paso para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Las técnicas como los reactores de flujo continuo y la síntesis automatizada se pueden emplear para escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(8-etoxi-4,4-dimetil-1-tioxo-1,4-dihidro-5H-[1,2]ditiolo[3,4-c]quinolin-5-il)hexan-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de los átomos de azufre en los anillos de ditiolo.
Sustitución: Los grupos etoxi y hexanona se pueden sustituir por otros grupos funcionales para crear derivados con diferentes propiedades.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se adaptan para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
1-(8-etoxi-4,4-dimetil-1-tioxo-1,4-dihidro-5H-[1,2]ditiolo[3,4-c]quinolin-5-il)hexan-1-ona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Tiene potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas, como polímeros conductores y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción de 1-(8-etoxi-4,4-dimetil-1-tioxo-1,4-dihidro-5H-[1,2]ditiolo[3,4-c]quinolin-5-il)hexan-1-ona involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede resultar de la interrupción de las membranas celulares bacterianas o la inhibición de enzimas clave. En la investigación del cáncer, el compuesto puede inducir la apoptosis o inhibir la proliferación celular al dirigirse a vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(8-etoxi-4,4-dimetil-1-tioxo-1,4-dihidro-5H-[1,2]ditiolo[3,4-c]quinolin-5-il)etanona
- 1-(8-etoxi-4,4-dimetil-1-tioxo-1,4-dihidro-5H-[1,2]ditiolo[3,4-c]quinolin-5-il)-2-(2-naftiloxi)etanona
Unicidad
En comparación con compuestos similares, 1-(8-etoxi-4,4-dimetil-1-tioxo-1,4-dihidro-5H-[1,2]ditiolo[3,4-c]quinolin-5-il)hexan-1-ona destaca por su cadena lateral de hexanona única, que puede conferir propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C20H25NO2S3 |
|---|---|
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)hexan-1-one |
InChI |
InChI=1S/C20H25NO2S3/c1-5-7-8-9-16(22)21-15-11-10-13(23-6-2)12-14(15)17-18(20(21,3)4)25-26-19(17)24/h10-12H,5-9H2,1-4H3 |
Clave InChI |
WSEBGJNYJBFLPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N1C2=C(C=C(C=C2)OCC)C3=C(C1(C)C)SSC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
![5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663718.png)

![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11663722.png)
![N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663725.png)
![6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11663738.png)
![(3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11663746.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
![N-Cyclohexyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11663757.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663763.png)
